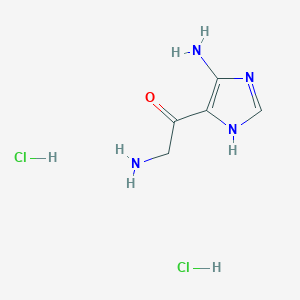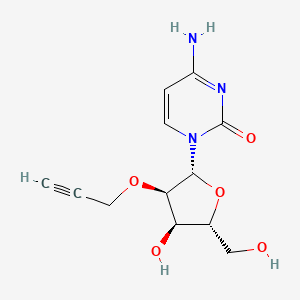
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride
Descripción general
Descripción
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N4O and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : This compound is used in synthesizing oxazepine, pyrazol, and isoxazole derivatives, which are important in the development of heterocyclic compounds (Adnan, Hassan, & Thamer, 2014).
Complex Organic Molecule Synthesis : It aids in synthesizing complex organic molecules, expanding research capabilities in organic chemistry (Vaid et al., 2013).
Antibacterial and Antifungal Properties : Research suggests potential antibacterial and antifungal applications, which are crucial in developing new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).
Antimicrobial Activity : It has shown antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Anti-HIV Activity : This compound has exhibited in vitro anti-HIV activity in MT-4 cells, indicating its potential in antiviral research (Al-Masoudi et al., 2007).
Starting Material for Azetidinone Synthesis : It serves as a starting material for synthesizing various azetidinone derivatives, relevant in pharmaceutical research (Askar, Ali, & Al-Mouamin, 2016).
Antifungal Activities : Compounds synthesized from it demonstrate potent antifungal activities, especially against Candida species (Artico et al., 1993).
Antibacterial Activity : Research has shown that synthesized products from this compound exhibit antibacterial activity against various bacteria (Patel et al., 2011).
Antiviral and Cytotoxicity Applications : The heterocyclic compounds synthesized have shown antiviral activity against HSV1 and HAV-MBB, as well as cytotoxic properties (Attaby et al., 2006).
Antitumor Agents : Some synthesized compounds have been evaluated as potential antitumor agents (Hamama et al., 2013).
Propiedades
IUPAC Name |
2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c6-1-3(10)4-5(7)9-2-8-4;;/h2H,1,6-7H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBUYBGNPVBYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(5-amino-1H-imidazol-4-yl)Ethanone Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)










![3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)
![4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B8122720.png)